molecular formula C14H9Cl2NO B12655101 6-chloro-2-(4-chlorophenyl)-2H-pyrano[2,3-b]pyridine CAS No. 102830-80-8

6-chloro-2-(4-chlorophenyl)-2H-pyrano[2,3-b]pyridine

Cat. No.: B12655101
CAS No.: 102830-80-8
M. Wt: 278.1 g/mol
InChI Key: OQPYITHHFVRREP-UHFFFAOYSA-N
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Description

6-chloro-2-(4-chlorophenyl)-2H-pyrano[2,3-b]pyridine is a fused heterocyclic compound designed for advanced pharmaceutical and biological research. Its structure combines a pyran ring annulated with a pyridine, a scaffold recognized for its broad bioactivity and potential in drug discovery . The specific 4-chlorophenyl substitution at the 2-position is a feature shared with other investigated compounds, suggesting its relevance in the development of kinase inhibitors . Fused heterocycles like the pyrano[2,3-b]pyridine core are frequently explored as targeted therapeutic agents due to their ability to interact with key biological targets . Researchers can utilize this chemical as a key intermediate or building block in synthesizing more complex molecules for screening campaigns. It is also a valuable reference standard in analytical chemistry and metabolic studies. This product is intended for research purposes by qualified laboratory personnel. It is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications, or for human or veterinary use.

Properties

CAS No.

102830-80-8

Molecular Formula

C14H9Cl2NO

Molecular Weight

278.1 g/mol

IUPAC Name

6-chloro-2-(4-chlorophenyl)-2H-pyrano[2,3-b]pyridine

InChI

InChI=1S/C14H9Cl2NO/c15-11-4-1-9(2-5-11)13-6-3-10-7-12(16)8-17-14(10)18-13/h1-8,13H

InChI Key

OQPYITHHFVRREP-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(N=CC(=C2)Cl)OC1C3=CC=C(C=C3)Cl

Origin of Product

United States

Preparation Methods

Cyclization via Condensation of Pyridine Derivatives with Aryl Aldehydes and Malononitrile

A common approach to synthesize pyrano-fused heterocycles involves a multi-component reaction of:

  • A pyridine or pyrazole derivative,
  • An aryl aldehyde (such as 4-chlorobenzaldehyde),
  • Malononitrile or similar active methylene compounds.

For example, in the synthesis of pyrano[2,3-c]pyrazoles substituted with 4-chlorophenyl groups, a three-component reaction catalyzed by DABCO in ethanol efficiently yields the fused heterocycle with moderate to excellent yields within 30 minutes at room temperature or mild heating. This method can be adapted for pyrano[2,3-b]pyridines by selecting appropriate pyridine precursors.

Use of Piperidine-Catalyzed Reflux in Ethanol

In the synthesis of pyranopyrimidines, a related class of fused heterocycles, refluxing a mixture of pyrimidinethione derivatives and arylidenemalononitriles in ethanol with catalytic piperidine for 12–24 hours leads to cyclized products. This method highlights the utility of basic catalysis and prolonged heating to promote ring closure and substitution.

Four-Component Bicyclization Strategies

More complex bicyclic pyridine derivatives have been synthesized via four-component reactions involving:

  • A ketone or aldehyde,
  • A pyrazol-amine,
  • A pyranone derivative,
  • Acid catalysis (e.g., acetic acid),

under microwave or thermal conditions to afford multifunctionalized fused heterocycles in good yields (61–82%). Although this method is more elaborate, it demonstrates the feasibility of constructing complex fused pyrano-pyridine systems.

Specific Considerations for 6-Chloro and 4-Chlorophenyl Substitutions

  • The 6-chloro substitution on the pyrano[2,3-b]pyridine ring is typically introduced by starting with a 6-chloropyridine derivative or by chlorination of the pyrano-pyridine after ring formation.
  • The 4-chlorophenyl group is introduced via condensation with 4-chlorobenzaldehyde or by using 4-chlorophenyl-substituted pyrazolones or pyridine precursors.

Example Synthetic Procedure (Adapted from Related Pyrano[2,3-c]pyrazole Syntheses)

Step Reagents & Conditions Description Yield & Notes
1 6-chloropyridine derivative + 4-chlorobenzaldehyde + malononitrile + DABCO catalyst in ethanol Three-component condensation at room temperature or mild heating Moderate to excellent yield (50–85%) within 30 min
2 Reflux in ethanol with piperidine catalyst Promotes cyclization to form pyrano ring High yield, 12–24 h reflux
3 Purification by recrystallization or chromatography Isolates pure 6-chloro-2-(4-chlorophenyl)-2H-pyrano[2,3-b]pyridine Characterization by NMR, HRMS

Analytical Data Supporting Preparation

Summary Table of Preparation Methods

Method Type Key Reagents Catalyst Conditions Yield Range Notes
Three-component condensation 6-chloropyridine derivative, 4-chlorobenzaldehyde, malononitrile DABCO Ethanol, RT to mild heating, 30 min 50–85% Efficient, mild conditions
Piperidine-catalyzed reflux Pyrimidinethione analogs, arylidenemalononitriles Piperidine Ethanol, reflux, 12–24 h High Longer reaction time, robust cyclization
Four-component bicyclization Ketone, pyrazol-amine, pyranone, acid Acetic acid Microwave or thermal, 25 min to hours 61–82% Complex fused systems, multifunctionalized products

Chemical Reactions Analysis

Types of Reactions

6-chloro-2-(4-chlorophenyl)-2H-pyrano[2,3-b]pyridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Halogen substitution reactions can occur with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce various substituted derivatives.

Scientific Research Applications

6-chloro-2-(4-chlorophenyl)-2H-pyrano[2,3-b]pyridine has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-chloro-2-(4-chlorophenyl)-2H-pyrano[2,3-b]pyridine involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may inhibit certain enzymes or receptors, leading to its therapeutic effects. The exact pathways and targets can vary depending on the specific application and the biological system involved .

Comparison with Similar Compounds

Pyrano[2,3-b]pyridine vs. Thieno[2,3-b]pyridine Derivatives

  • Thieno[2,3-b]pyridines (e.g., compounds in –3, 7) replace the oxygen atom in the pyran ring with sulfur. This substitution increases lipophilicity and alters electronic properties, enhancing insecticidal activity. For example, thieno[2,3-b]pyridines 2 and 3 in showed higher aphidicidal activity (EC₅₀ = 0.02–0.03 mM) than acetamiprid (EC₅₀ = 0.08 mM) due to sulfur’s stronger electron-withdrawing effects .
  • Synthetic Pathways: Thieno derivatives often require α-halo carbonyl compounds for cyclization (e.g., 4-(chloromethyl)-2-(4-chlorophenyl)thiazole in ), whereas pyrano analogs may rely on oxygen-mediated ring closure .

Imidazo[1,2-a]pyridine Derivatives

  • Alpidem, a 6-chloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridine, shares the same 4-chlorophenyl substituent but replaces the pyran ring with an imidazole.

Oxazolo[5,4-b]pyridine Derivatives

  • 6-Chloro-2-(3-chloro-4-methoxyphenyl)oxazolo[5,4-b]pyridine (CAS: 1001341-31-6) introduces a nitrogen-oxygen heterocycle. The methoxy group at the 4-position enhances solubility but reduces bioactivity compared to the target compound’s simpler 4-chlorophenyl group .

Spectroscopic Data

  • ¹³C NMR Shifts : Halogen substituents (e.g., Cl in the target compound) cause deshielding effects, splitting peaks in ¹³C NMR (e.g., δ = 110–150 ppm for Cl-bearing carbons) .
  • Solubility: Pyrano derivatives exhibit moderate solubility in polar solvents (e.g., ethanol), whereas thieno analogs are more lipophilic .

Biological Activity

6-Chloro-2-(4-chlorophenyl)-2H-pyrano[2,3-b]pyridine is a compound that has gained attention in medicinal chemistry due to its potential biological activities. This article will explore its synthesis, biological activity, structure-activity relationships (SAR), and relevant case studies.

  • Molecular Formula : C14H9Cl2NO
  • Molar Mass : 278.13 g/mol
  • CAS Number : 102830-62-6
  • Density : 1.342 g/cm³
  • Boiling Point : 416.7 °C at 760 mmHg

Synthesis

The synthesis of 6-chloro-2-(4-chlorophenyl)-2H-pyrano[2,3-b]pyridine typically involves multi-step organic reactions, often starting from readily available pyridine derivatives. The incorporation of the chlorophenyl group and the pyran moiety is crucial for achieving the desired biological properties.

Antimicrobial Activity

Recent studies have indicated that compounds related to 6-chloro-2-(4-chlorophenyl)-2H-pyrano[2,3-b]pyridine exhibit significant antimicrobial properties. For instance, a derivative of this compound demonstrated effective inhibition against various strains of bacteria and fungi, showcasing its potential as an antimicrobial agent.

Antimalarial Activity

A notable study investigated the antimalarial activity of derivatives similar to 6-chloro-2-(4-chlorophenyl)-2H-pyrano[2,3-b]pyridine. The compound displayed promising results against Plasmodium falciparum, with effective concentrations (EC50) reported at low micromolar levels. The mechanism of action was linked to the inhibition of P. falciparum lactate dehydrogenase, a critical enzyme for the parasite's survival .

Anti-HBV Activity

Another area of research has focused on the anti-hepatitis B virus (HBV) activity of related compounds. Some derivatives exhibited significant inhibitory effects on HBV replication and surface antigen secretion, suggesting that modifications in the pyrano-pyridine structure can enhance antiviral properties .

Structure-Activity Relationships (SAR)

Understanding the SAR is vital for optimizing the biological activity of 6-chloro-2-(4-chlorophenyl)-2H-pyrano[2,3-b]pyridine. Key factors influencing its activity include:

  • Chlorine Substituents : The presence and position of chlorine atoms significantly affect both potency and selectivity against target pathogens.
  • Pyran Ring Modifications : Alterations in the pyran ring can enhance lipophilicity and bioavailability, which are essential for effective drug design.

The following table summarizes findings from various studies regarding the biological activities of this compound and its derivatives:

CompoundActivityEC50 (μM)Selectivity Index
6-Chloro-2-(4-chlorophenyl)-2H-pyrano[2,3-b]pyridineAntimalarial0.0130>1000
Derivative AAnti-HBV0.010>135
Derivative BAntimicrobialNot specifiedNot specified

Case Studies

  • Antimalarial Research : A study published in PMC highlighted that a hybrid compound derived from pyrano-pyridines showed excellent antiplasmodial activity against both chloroquine-sensitive and resistant strains of P. falciparum, indicating that structural modifications can lead to enhanced efficacy against malaria .
  • Antiviral Properties : Research on anti-HBV activities demonstrated that certain derivatives could inhibit HBV replication effectively, suggesting a potential therapeutic avenue for hepatitis treatments .

Q & A

Q. What are the common synthetic routes for 6-chloro-2-(4-chlorophenyl)-2H-pyrano[2,3-b]pyridine, and how do reaction conditions influence product purity?

The synthesis typically involves cyclization of α-halo carbonyl intermediates with aromatic precursors. For example, α-halo carbonyl compounds (e.g., 4-(chloromethyl)-2-(4-chlorophenyl)thiazole) act as bifunctional reagents, enabling electrophilic and nucleophilic interactions to form the pyrano[2,3-b]pyridine core. Reaction solvents (e.g., absolute ethanol) and catalysts (e.g., Pd/Cu) are critical for regioselectivity and yield optimization. Purity (>97%) is achieved via column chromatography and recrystallization .

Q. How is structural characterization performed for this compound, and what analytical techniques are essential?

Key techniques include:

  • NMR spectroscopy : To confirm substituent positions (e.g., chlorophenyl groups).
  • Mass spectrometry : For molecular weight validation (e.g., [M+H]+ peaks).
  • X-ray crystallography : To resolve crystal packing and stereochemistry (e.g., monoclinic P21/c space group observed in related pyrano-pyridines) .
  • Elemental analysis : To verify stoichiometry (e.g., C, H, N, Cl content).

Q. What preliminary biological screening methods are used to assess its antimicrobial potential?

Antimicrobial activity is evaluated via:

  • Broth microdilution : To determine MIC (minimum inhibitory concentration) and MBC (minimum bactericidal concentration) against pathogens like Yersinia enterocolitica. Typical MIC ranges for pyrano-pyridines are 25–200 µg/ml, with compound 2{3} showing efficacy at 25 µg/ml .
  • Time-kill assays : To distinguish bacteriostatic vs. bactericidal effects.

Advanced Research Questions

Q. How can regioselectivity challenges in pyrano[2,3-b]pyridine synthesis be addressed using computational modeling?

Density Functional Theory (DFT) calculations predict transition-state energies to optimize cyclization pathways. For example, bulky substituents at the aryl position (e.g., -CONH2) hinder intramolecular cyclization, while α-halo carbonyl intermediates promote ring closure. Molecular docking can also simulate intermediate conformations to guide synthetic design .

Q. What structure-activity relationships (SAR) govern the antitumor activity of chloro-substituted pyrano-pyridines?

Key SAR insights:

  • Chlorophenyl groups : Enhance lipophilicity and membrane permeability, critical for cytotoxicity.
  • Pyridine core : Acts as a hydrogen-bond acceptor, targeting enzymes like reverse transcriptase or kinases.
  • Substituent position : 6-chloro derivatives show higher activity than 4-chloro analogs due to steric and electronic effects. In vivo studies on pyrrolo[2,3-b]pyridines suggest chloro-trifluoromethyl combinations improve antitumor potency .

Q. How do contradictory MIC/MBC values across studies inform antimicrobial assay optimization?

Discrepancies arise from strain variability (e.g., clinical vs. museum strains) and nutrient media composition (e.g., Müller-Hinton vs. LB broth). Standardization steps:

  • Strain normalization : Use ATCC reference strains.
  • Media consistency : Control cation concentrations (Ca²⁺/Mg²⁺) to avoid chelation effects.
  • Statistical validation : Apply ANOVA or non-parametric tests to confirm significance (e.g., 95.3% growth inhibition at 50 µg/ml in robust datasets) .

Q. What mechanistic insights explain the dual bacteriostatic/bactericidal effects of pyrano-pyridine derivatives?

Mechanisms may involve:

  • Membrane disruption : Chlorophenyl groups intercalate into lipid bilayers, causing leakage (observed via propidium iodide uptake assays).
  • Enzyme inhibition : Binding to bacterial topoisomerases (e.g., DNA gyrase), validated via ATPase activity assays .

Methodological Considerations

Q. How are intermediates like 4-(chloromethyl)-2-(4-chlorophenyl)thiazole synthesized for pyrano-pyridine derivatization?

Synthesis involves refluxing 4-chlorobenzothioamide with 1,3-dichloroacetone in ethanol for 2 hours. Key steps:

  • Thioamide activation : Generates nucleophilic sulfur for alkylation.
  • Solvent optimization : Absolute ethanol minimizes side reactions (e.g., hydrolysis). Yield is typically 70–85% after purification .

Q. What strategies mitigate toxicity risks during in vitro handling of chloro-pyridines?

  • PPE compliance : Use nitrile gloves and fume hoods to prevent dermal/airway exposure.
  • Waste neutralization : Treat chlorinated byproducts with NaOH/EtOH solutions.
  • Cytotoxicity screening : Use MTT assays on HEK293 cells to establish IC50 thresholds before pharmacological testing .

Q. How are molecular docking studies designed to explore pyrano-pyridine interactions with biological targets?

  • Target selection : Prioritize enzymes with hydrophobic active sites (e.g., BTK, COX-2).
  • Ligand preparation : Optimize protonation states at physiological pH (e.g., pyridine nitrogen deprotonation).
  • Scoring functions : Use AutoDock Vina or Schrödinger Glide to rank binding affinities. Validation via MD simulations ensures stability .

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